3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine
Overview
Description
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that contain a ring of four carbon atoms and one sulfur atom . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophenes have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The thiophene ring in its structure is known for its electron-rich nature, which allows it to participate in various biochemical interactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activities. Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating their functions. The interactions between this compound and these biomolecules are primarily driven by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. It has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activities. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, this compound can interact with transcription factors, thereby influencing gene expression. These interactions result in changes in cellular functions and responses, highlighting the compound’s potential as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression profiles and metabolic activities. These findings suggest that the compound’s effects are not transient and can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that at lower doses, the compound exhibits beneficial effects such as enhanced cellular functions and improved metabolic profiles. At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage range for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can influence the levels of key metabolic intermediates, thereby affecting overall metabolic homeostasis. The interactions between this compound and metabolic enzymes underscore its role in modulating metabolic pathways .
Properties
IUPAC Name |
3-(3-thiophen-2-ylpropyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-10-7-8(12-13-10)3-1-4-9-5-2-6-14-9/h2,5-7H,1,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPXHDZGGCTGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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